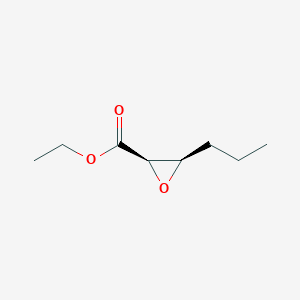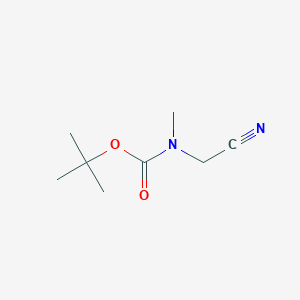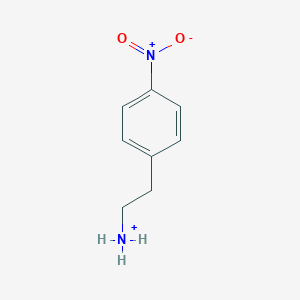
2-(4-Nitrophenyl)ethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)ethylazanium, also known as NPEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that can be synthesized using different methods.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)ethylazanium has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles, as a stabilizer for enzymes, and as a cationic reagent for the analysis of anionic surfactants. It has also been used as a model compound in studies of the interaction of surfactants with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)ethylazanium is not well understood. However, it is believed to interact with the cell membrane, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes, such as ion transport and enzyme activity.
Effets Biochimiques Et Physiologiques
2-(4-Nitrophenyl)ethylazanium has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to affect the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Nitrophenyl)ethylazanium in lab experiments is its ability to act as a surfactant and stabilize enzymes and nanoparticles. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 2-(4-Nitrophenyl)ethylazanium in scientific research. One direction is to further investigate its mechanism of action and how it interacts with biomolecules. Another direction is to explore its potential as a drug delivery agent or as a therapeutic agent for cancer or infectious diseases. Additionally, its use in environmental applications, such as in the remediation of contaminated soils, could also be explored.
Conclusion:
In conclusion, 2-(4-Nitrophenyl)ethylazanium is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a surfactant and stabilize enzymes and nanoparticles makes it a useful compound in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug delivery, therapeutics, and environmental remediation.
Méthodes De Synthèse
There are different methods to synthesize 2-(4-Nitrophenyl)ethylazanium, including the reaction of 4-nitrophenylacetonitrile with ethylamine hydrochloride, followed by the reduction of the intermediate with sodium borohydride. Another method involves the reaction of 4-nitrophenylacetonitrile with ethylamine in the presence of a palladium catalyst. These methods result in the formation of 2-(4-Nitrophenyl)ethylazanium as a white powder.
Propriétés
Numéro CAS |
173738-40-4 |
|---|---|
Nom du produit |
2-(4-Nitrophenyl)ethylazanium |
Formule moléculaire |
C8H11N2O2+ |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)ethylazanium |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2/p+1 |
Clé InChI |
IOXOZOPLBFXYLM-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |
Synonymes |
Benzeneethanamine, 4-nitro-, conjugate monoacid (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
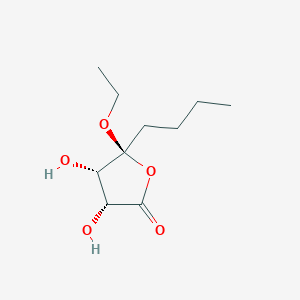
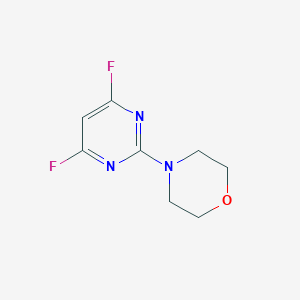

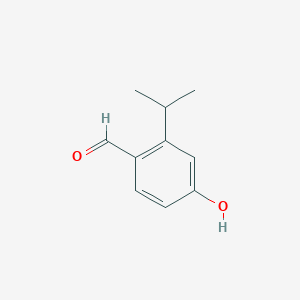
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
